molecular formula C3HClN2O2S B1590136 2-Chloro-5-nitrothiazole CAS No. 3034-47-7

2-Chloro-5-nitrothiazole

Cat. No. B1590136
CAS RN: 3034-47-7
M. Wt: 164.57 g/mol
InChI Key: USOMXSLAPRWFCV-UHFFFAOYSA-N
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Description



  • 2-Chloro-5-nitrothiazole is a pale-yellow to yellow-brown solid.

  • Iupac Name: 2-chloro-5-nitro-1H-1λ³-thiazole.

  • Molecular formula: C₃H₂ClN₂O₂S.

  • Molecular weight: 165.58 g/mol.

  • It is used in various applications, including as an intermediate in the synthesis of other compounds.





  • Synthesis Analysis



    • 2-Chloro-5-nitrothiazole can be synthesized through known chemical routes, but specific details would require a more in-depth literature review.





  • Molecular Structure Analysis



    • The molecular structure consists of a thiazole ring with chlorine and nitro substituents.

    • The presence of the chlorine and nitro groups affects its properties and reactivity.





  • Chemical Reactions Analysis



    • 2-Chloro-5-nitrothiazole can participate in various chemical reactions, including nucleophilic substitutions, reductions, and coupling reactions.

    • Further studies are needed to explore its reactivity in detail.





  • Physical And Chemical Properties Analysis



    • Melting Point : Not specified.

    • Boiling Point : Not specified.

    • Solubility : Soluble in organic solvents.

    • Stability : Store in a refrigerator.

    • Safety Hazards : Harmful if swallowed. Suspected of causing cancer.




  • Scientific Research Applications

    1. Antimicrobial Agents for Biofilm-Forming Bacteria

    • Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel nitrothiazole, nitrobenzothiazole, and nitrofuran containing antimicrobial agents for the eradication of biofilm-forming Gram-negative and Gram-positive pathogens .
    • Methods of Application: The introduction of a chloro substituent at the 5-position of Nitazoxanide (NTZ), an antimicrobial agent, resulted in marked activity enhancement . This modification improved activity toward planktonic bacteria via minimum inhibitory concentration (MIC) assays and biofilms via minimum biofilm eradication concentration (MBEC) assays .
    • Results or Outcomes: The modified NTZ showed high activity towards biofilms, providing promise as starting points in future pro-drug studies .

    2. Antitubercular Activity

    • Application Summary: Nitrothiazole derivatives, including 2-Chloro-5-nitrothiazole, have been reported to exhibit activity against aerobic, anaerobic, and microaerophilic bacteria . This activity profile makes the nitrothiazole compound class an ideal lead source against Mycobacterium tuberculosis, which flourishes in varied environments with different oxygen concentrations .
    • Methods of Application: Six nitrothiazole derivatives were investigated for antitubercular activity . The compounds were also investigated for cytotoxicity against HEK293 cells and hemolysis against red blood cells .
    • Results or Outcomes: The compounds exhibited potent activity, with compounds 9 and 10 possessing an equipotent MIC 90 value of 0.24 µM . They demonstrated no cytotoxicity nor hemolytic effects, suggesting they possess inherent antitubercular activity .

    3. Synthesis of Azo Dyes

    • Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel bioactive thiazolyl-curcumin azo dyes .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The specific results or outcomes were not detailed in the source .

    4. Antimicrobial Agents for Nosocomial Infections

    • Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel nitrothiazole, nitrobenzothiazole, and nitrofuran containing antimicrobial agents for the control and eradication of biofilm-forming bacteria in nosocomial infections .
    • Methods of Application: The introduction of a chloro substituent at the 5-position of Nitazoxanide (NTZ), an antimicrobial agent, resulted in marked activity enhancement . This modification improved activity toward planktonic bacteria via minimum inhibitory concentration (MIC) assays and biofilms via minimum biofilm eradication concentration (MBEC) assays .
    • Results or Outcomes: The modified NTZ showed high activity towards biofilms, providing promise as starting points in future pro-drug studies .

    5. Synthesis of Mannich Base Nitrothiazole Derivatives

    • Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of Mannich base nitrothiazole derivatives .
    • Methods of Application: The first step was N-acylation of the 2-amino-5-nitrothiazole with 2-chloroacetyl chloride to afford 5, followed by concurrent S-alkylation and intramolecular cyclization to obtain intermediate 6. Then, treatment of 6 with piperidine and assorted benzaldehydes furnished the Mannich base compounds 7–10 .
    • Results or Outcomes: The compounds exhibited potent activity, with compounds 9 and 10 possessing an equipotent MIC 90 value of 0.24 µM . The compounds were investigated for cytotoxicity against HEK293 cells and hemolysis against red blood cells, and they demonstrated no cytotoxicity nor hemolytic effects, suggesting they possess inherent antitubercular activity .

    6. Synthesis of Bioactive Thiazolyl-Curcumin Azo Dyes

    • Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel bioactive thiazolyl-curcumin azo dyes .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The specific results or outcomes were not detailed in the source .

    4. Control and Eradication of Biofilm-Forming Bacteria

    • Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel nitrothiazole, nitrobenzothiazole, and nitrofuran containing antimicrobial agents for the control and eradication of biofilm-forming bacteria .
    • Methods of Application: The introduction of a chloro substituent at the 5-position of Nitazoxanide (NTZ), an antimicrobial agent, resulted in marked activity enhancement . This modification improved activity toward planktonic bacteria via minimum inhibitory concentration (MIC) assays and biofilms via minimum biofilm eradication concentration (MBEC) assays .
    • Results or Outcomes: These lead compounds identified to have high activity towards biofilms provide promise as starting points in future pro-drug studies .

    5. Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives

    • Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of Mannich base nitrothiazole derivatives .
    • Methods of Application: The first step was N-acylation of the 2-amino-5-nitrothiazole with 2-chloroacetyl chloride to afford 5, followed by concurrent S-alkylation and intramolecular cyclization to obtain intermediate 6. Then, treatment of 6 with piperidine and assorted benzaldehydes furnished the Mannich base compounds 7–10 .
    • Results or Outcomes: The compounds exhibited potent activity, with compounds 9 and 10 possessing an equipotent MIC 90 value of 0.24 µM . The compounds were investigated for cytotoxicity against HEK293 cells and hemolysis against red blood cells, and they demonstrated no cytotoxicity nor hemolytic effects, suggesting they possess inherent antitubercular activity .

    6. Synthesis of Bioactive Thiazolyl-Curcumin Azo Dyes

    • Application Summary: 2-Chloro-5-nitrothiazole has been used in the synthesis of novel bioactive thiazolyl-curcumin azo dyes .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes: The specific results or outcomes were not detailed in the source .

    Future Directions



    • Investigate its potential applications in drug development, biofilm eradication, and other fields.

    • Explore modifications to enhance its activity or selectivity.




    Remember that this analysis is based on available information, and further research may reveal additional insights. 🌟


    properties

    IUPAC Name

    2-chloro-5-nitro-1,3-thiazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C3HClN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    USOMXSLAPRWFCV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(SC(=N1)Cl)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C3HClN2O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60501907
    Record name 2-Chloro-5-nitro-1,3-thiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60501907
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    164.57 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Chloro-5-nitrothiazole

    CAS RN

    3034-47-7
    Record name 2-Chloro-5-nitro-1,3-thiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60501907
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    20
    Citations
    JW Faigle, H Keberle - Journal of Labelled Compounds, 1969 - Wiley Online Library
    A description is given of the preparation of 1‐(5‐nitro‐2‐thiazolyl)‐2‐imidazolidinone (active substance of the antiparasitic drug AMBILHAR®) in labelled form. By introducing 14 C into …
    S Dichakjian, ME Farago - Inorganica chimica acta, 1985 - Elsevier
    … Attempted Preparation of 2-bromo-S-nitrothiazole and 2-chloro-5-nitrothiazole Complexes … behave as the donor atom, the question should be asked as to why 2-chloro-5nitrothiazole …
    Number of citations: 13 www.sciencedirect.com
    G Bartoli, O Sciacovelli, M Bosco, L Forlani… - The Journal of …, 1975 - ACS Publications
    … If the methoxydechlorination of 2chloro-5-nitrothiazole is carried out with excess of methoxide, the 2-methoxy-5-nitrothiazole initially produced reacts with a second equivalent of …
    Number of citations: 15 pubs.acs.org
    K Ganapathi, A Venkataraman - Proceedings of the Indian Academy of …, 1945 - Springer
    … 2-Chloro-5-nitrothiazole and 2-bromo-5-nitrothiazole have been prepared by diazotising 2-amino-5-nitrothiazole in dilute sulphuric acid containing copper-sulphate and the sodium …
    Number of citations: 54 link.springer.com
    M Bosco, V Liturri, L Troisi, L Forlani… - Journal of the Chemical …, 1974 - pubs.rsc.org
    … reports pertinent data for the reaction of 2-bromothiazole and, in some cases, for that of 2-chloro-5-nitrothiazole. For these two substrates the effects caused by structural modifications in …
    Number of citations: 6 pubs.rsc.org
    M Bosco, L Forlani, V Liturri, P Riccio… - Journal of the Chemical …, 1971 - pubs.rsc.org
    … From the kinetic data and a p value for 2-chloro-5nitrothiazole, a 0- value for the $-NO, group can be calculated. This value is unusually high 27 and indicates exceptional activation …
    Number of citations: 7 pubs.rsc.org
    D Dal Monte, E Sandri, L Di Nunno, S Florio… - Journal of the …, 1971 - pubs.rsc.org
    The reactivity in methanol of methoxide ion with each of 4-fluoro-, 4-chloro-, 4-bromo-, 5-chloro-, 4-chloro- 5-nitro-, 5-chloro-4-nitro-, and 5-bromo-4-nitro-benzofurazan, and 5-chloro- …
    Number of citations: 16 pubs.rsc.org
    M Mąkosza - Chemical Society Reviews, 2010 - pubs.rsc.org
    … VNS in 5-nitro- and 2-chloro-5-nitrothiazole with carbanion of dimethyl chloromalonate.31 Scheme 19 VNS in 5-nitro- and 2-chloro-5-nitrothiazole with carbanion of dimethyl …
    Number of citations: 224 pubs.rsc.org
    SC Dillender - 1984 - vtechworks.lib.vt.edu
    … For example, changing from 2-chloro-5-methylthiazole to 2-chloro-5-nitrothiazole produced an increase of 109 rate units with alkoxide nucleophiles. In 1978, Forlani and Todesco found …
    Number of citations: 2 vtechworks.lib.vt.edu
    M Ma̧kosza, K Wojciechowski - Chemical reviews, 2004 - ACS Publications
    … of dimethyl chloromalonate is a weak nucleophile, it enters the VNS with 5-nitrothiazole in the presence of DBU in DMF replacing hydrogen in position 2 while in 2-chloro-5-nitrothiazole …
    Number of citations: 349 pubs.acs.org

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